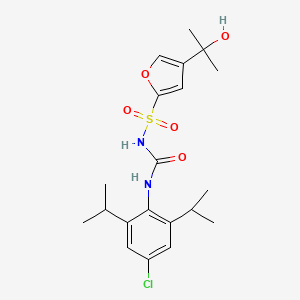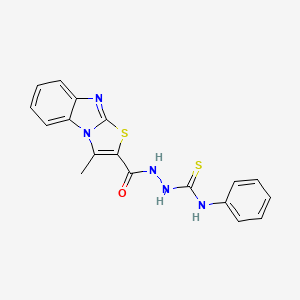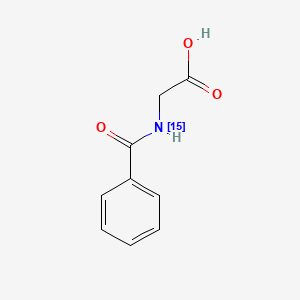
2-(benzoyl(15N)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzoyl(15N)amino)acetic acid is a compound of interest in various scientific fields due to its unique structure and properties. This compound features a benzoyl group attached to an amino group, which is further connected to an acetic acid moiety. The presence of the nitrogen-15 isotope makes it particularly valuable for research applications, especially in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzoyl(15N)amino)acetic acid typically involves the reaction of benzoyl chloride with glycine labeled with nitrogen-15. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like dichloromethane
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity. The use of automated systems and reactors can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(benzoyl(15N)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoyl oxides
Reduction: Benzyl derivatives
Substitution: Various substituted amino acids
Applications De Recherche Scientifique
2-(benzoyl(15N)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in isotope labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of labeled compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(benzoyl(15N)amino)acetic acid involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, while the nitrogen-15 label allows for tracking and studying these interactions. The pathways involved may include metabolic processes where the compound is incorporated and subsequently metabolized, providing insights into its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-aminobenzoxazole
- 2-aminobenzothiazole
- 2-arylbenzothiazole
Uniqueness
2-(benzoyl(15N)amino)acetic acid is unique due to the presence of the nitrogen-15 isotope, which makes it particularly useful for isotope labeling studies. This feature distinguishes it from other similar compounds that do not have this isotopic label, thereby enhancing its utility in research applications.
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
180.17 g/mol |
Nom IUPAC |
2-(benzoyl(15N)amino)acetic acid |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i10+1 |
Clé InChI |
QIAFMBKCNZACKA-DETAZLGJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)[15NH]CC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B12422014.png)
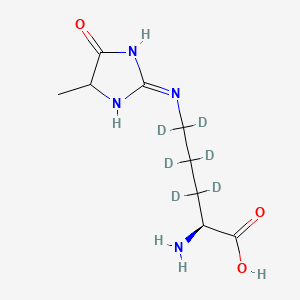
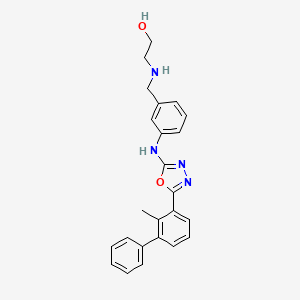

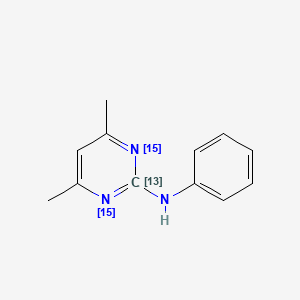

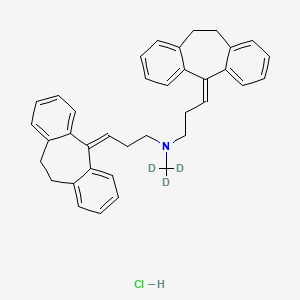
![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)
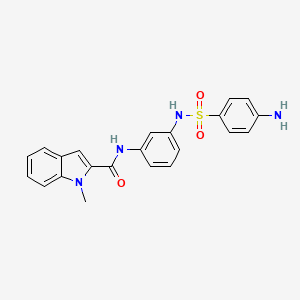
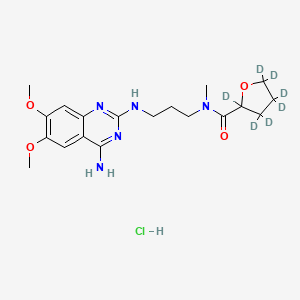
![[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12422080.png)
